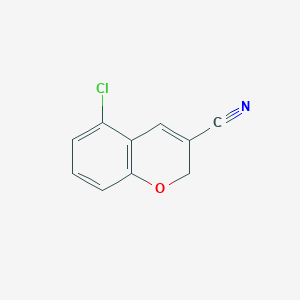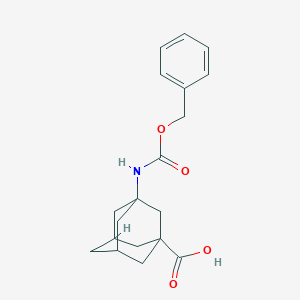
rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is a synthetic organic compound It is characterized by its unique oxolane ring structure and the presence of an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxolane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions may target the oxolane ring or the aminomethyl group, potentially leading to ring-opening or the formation of primary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aminomethyl group or the carboxylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological activity. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Lacks the hydrochloride group.
Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid: The free acid form without the ester group.
Uniqueness
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydrochloride salt. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
SQPQJZVHFUTGFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




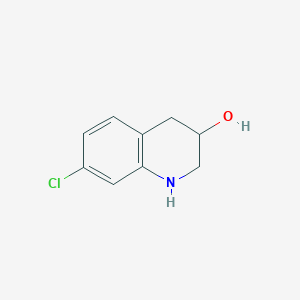

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
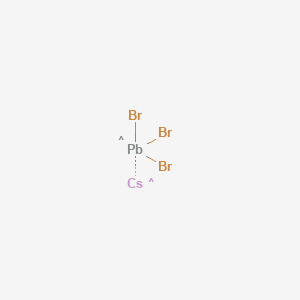

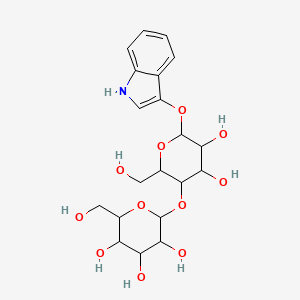
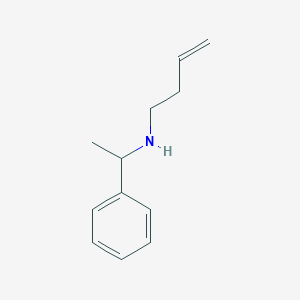
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)

